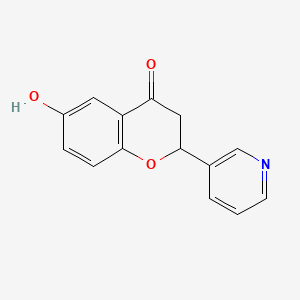
6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a pyridine ring fused to a chromenone structure, with a hydroxyl group at the 6th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one typically involves the condensation of 3-pyridinecarboxaldehyde with a suitable chromenone precursor under acidic or basic conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining popularity in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions: 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone derivative.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-keto-2-pyridin-3-yl-2,3-dihydrochromen-4-one.
Reduction: Formation of 6-hydroxy-2-pyridin-3-yl-2,3,4,5-tetrahydrochromen-4-one.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
科学的研究の応用
6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: The compound can disrupt the cell membrane of bacteria, leading to cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Coumarin: A structurally related compound with a benzopyranone core.
Chromone: Another related compound with a similar chromenone structure.
Flavone: A compound with a similar structure but with additional phenyl groups.
Uniqueness: 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one is unique due to the presence of both a pyridine ring and a chromenone structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H11NO3 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
6-hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H11NO3/c16-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-15-8-9/h1-6,8,14,16H,7H2 |
InChIキー |
RUOWWYMRQXMGMH-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



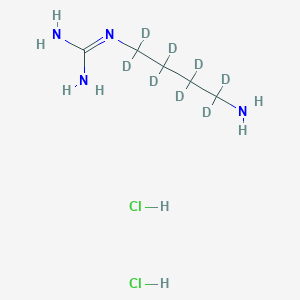
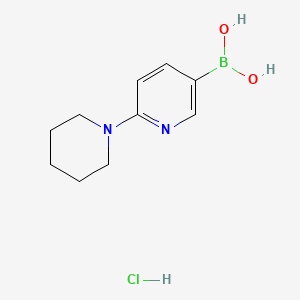

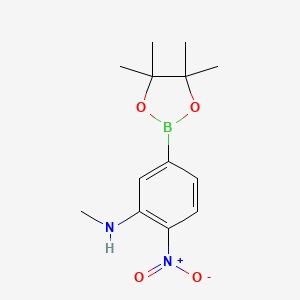
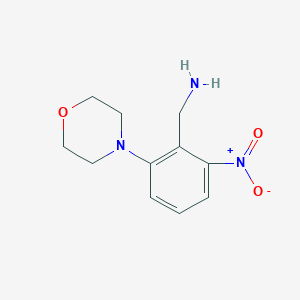
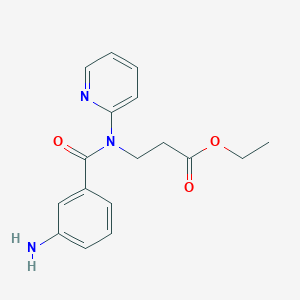
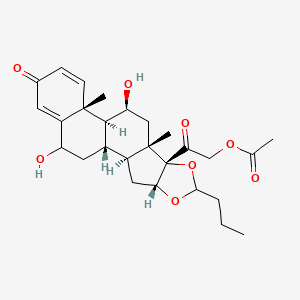
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
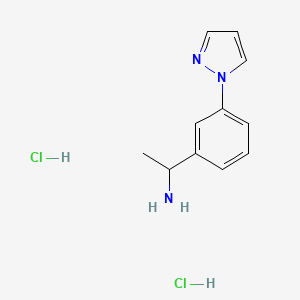
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
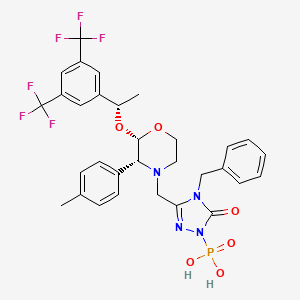
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)
